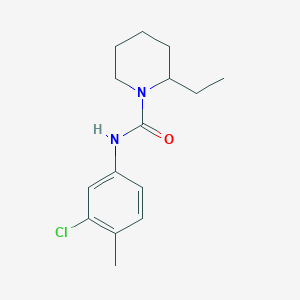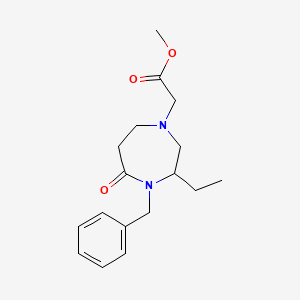![molecular formula C7H2N2O2S3 B5461777 2,6,10-trithia-4,12-diazatricyclo[7.3.0.03,7]dodeca-1(9),3,7-triene-5,11-dione](/img/structure/B5461777.png)
2,6,10-trithia-4,12-diazatricyclo[7.3.0.03,7]dodeca-1(9),3,7-triene-5,11-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,10-trithia-4,12-diazatricyclo[73003,7]dodeca-1(9),3,7-triene-5,11-dione is a complex organic compound characterized by its unique tricyclic structure containing sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10-trithia-4,12-diazatricyclo[7.3.0.03,7]dodeca-1(9),3,7-triene-5,11-dione typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules containing sulfur and nitrogen functionalities under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to ensure high yield and purity. Continuous flow reactors and other advanced manufacturing techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,6,10-trithia-4,12-diazatricyclo[7.3.0.03,7]dodeca-1(9),3,7-triene-5,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Applications De Recherche Scientifique
2,6,10-trithia-4,12-diazatricyclo[7.3.0.03,7]dodeca-1(9),3,7-triene-5,11-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2,6,10-trithia-4,12-diazatricyclo[7.3.0.03,7]dodeca-1(9),3,7-triene-5,11-dione involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,12-dioxa-6,10-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-triene-5,11-dione
- 4,6,10,12-tetranitro-5,11-bis(nitroimino)-2,8-dioxa-4,6,10,12-tetraaza-tricyclo[7,3,0,03,7]dodecane
Uniqueness
2,6,10-trithia-4,12-diazatricyclo[7.3.0.03,7]dodeca-1(9),3,7-triene-5,11-dione is unique due to its tricyclic structure containing sulfur and nitrogen atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
IUPAC Name |
2,6,10-trithia-4,12-diazatricyclo[7.3.0.03,7]dodeca-1(9),3,7-triene-5,11-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2N2O2S3/c10-6-8-4-2(12-6)1-3-5(14-4)9-7(11)13-3/h1H,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZAIXCMLLGOOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=O)S2)SC3=C1SC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(3-chlorophenyl)-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5461700.png)

![(E)-3-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE](/img/structure/B5461707.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-pyridin-4-ylpropanamide](/img/structure/B5461710.png)
![2-(2-BROMO-4-{[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]METHYL}-6-METHOXYPHENOXY)ACETAMIDE](/img/structure/B5461717.png)
![4-fluoro-N-(4-{N-[(1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5461722.png)

![9-(3-allyl-5-ethoxy-4-methoxybenzyl)-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5461742.png)
![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5461748.png)
![N-(2,4-dimethylphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B5461750.png)

![[2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)-4-pyridinyl]methanol](/img/structure/B5461765.png)

![(1R*,2R*,6S*,7S*)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5461779.png)
